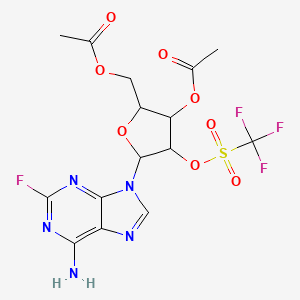
3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetyloxy group, an amino-fluoropurinyl group, and a trifluoromethylsulfonyloxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the acetyloxy, amino-fluoropurinyl, and trifluoromethylsulfonyloxy groups. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used to study the effects of fluorinated nucleosides on cellular processes. Its incorporation into DNA or RNA can help researchers understand the role of fluorine in biological systems and develop new therapeutic agents.
Medicine
In medicine, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it disrupts normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-9H-purin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-chloropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate
Uniqueness
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is unique due to the presence of the fluorine atom in the purine ring. This fluorine atom can significantly alter the compound’s biological activity and stability compared to its non-fluorinated analogs. The trifluoromethylsulfonyloxy group also provides unique reactivity, making this compound a versatile intermediate for further chemical modifications.
Propriétés
IUPAC Name |
[3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRDBIJIUYDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
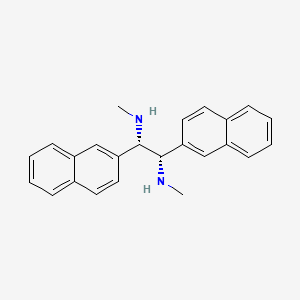
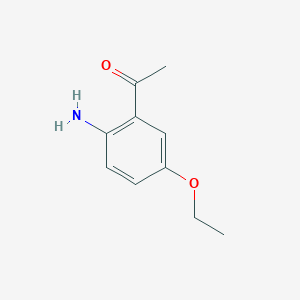
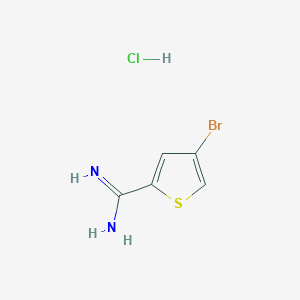

![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
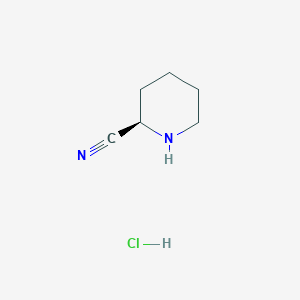
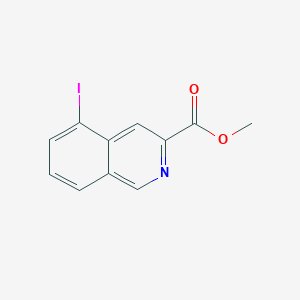
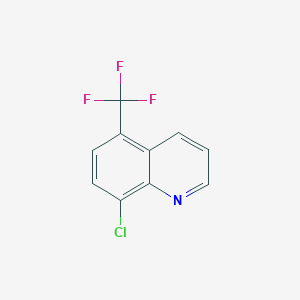
![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

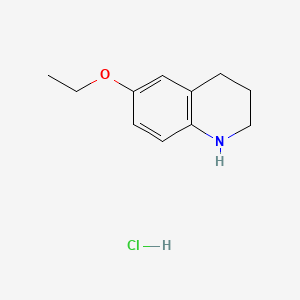
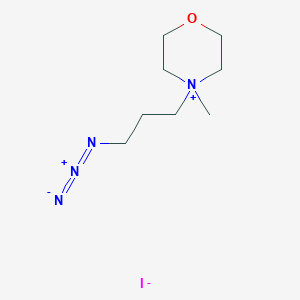
![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)
